

Application Notes and Protocols for Apoptosis Inducer 14 (Apoin14)

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Compound of Interest

Compound Name: Apoptosis inducer 14

Cat. No.: B12370959

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Introduction

Apoptosis Inducer 14 (Apoin14), also identified as Compound 7f, is a novel chemotherapeutic agent that triggers programmed cell death in cancer cells.[1][2] Scientific literature indicates that Apoin14 induces both the intrinsic and extrinsic apoptotic pathways in a p53-dependent manner, making it a subject of interest for cancer research and drug development.[1] These application notes provide detailed protocols for in vitro assays to help researchers evaluate the efficacy and mechanism of action of Apoin14.

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₇ H ₁₇ N ₅ O ₃
Molecular Weight	459.46 g/mol [2]
CAS Number	2750370-67-1
Appearance	Crystalline solid
Solubility	Generally soluble in organic solvents like DMSO.[3]

Data Presentation: In Vitro Efficacy

The anti-proliferative activity of **Apoptosis Inducer 14** has been evaluated in various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values.

Cell Line	Cancer Type	IC ₅₀ (µg/mL)	IC ₅₀ (µM) ¹
HCT116	Colon Carcinoma	6.76[1][2]	14.71
A549	Lung Carcinoma	193.93[1][2]	422.08
HF84	Not Specified	222.67[1][2]	484.63

¹ Molar concentration calculated using a molecular weight of 459.46 g/mol .

Signaling Pathway

Apoptosis Inducer 14 is reported to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, mediated by the tumor suppressor protein p53.

Caption: p53-mediated intrinsic and extrinsic apoptosis pathways induced by Apoin14.

Experimental Protocols

Preparation of Apoptosis Inducer 14 Stock Solution

Materials:

- **Apoptosis Inducer 14** (powder)
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes

Protocol:

- Prepare a 10 mM stock solution of **Apoptosis Inducer 14** by dissolving 4.60 mg of the compound in 1 mL of DMSO.

- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C, protected from light.
- When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC₅₀ value of **Apoptosis Inducer 14**.

Materials:

- 96-well flat-bottom plates
- Cancer cell lines (e.g., HCT116, A549)
- Complete cell culture medium
- **Apoptosis Inducer 14** stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and allow them to adhere overnight.
- Prepare serial dilutions of **Apoptosis Inducer 14** in complete culture medium.

- Remove the old medium and add 100 μ L of the medium containing different concentrations of **Apoptosis Inducer 14** or vehicle control (medium with 0.1% DMSO).
- Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
- After incubation, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis using flow cytometry.

Materials:

- 6-well plates
- **Apoptosis Inducer 14**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Protocol:

- Seed cells in a 6-well plate and treat with **Apoptosis Inducer 14** at desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours. Include a vehicle-treated control.

- Harvest the cells, including any floating cells from the supernatant.
- Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
- Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Annexin V Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is to confirm the activation of apoptotic pathways.

Materials:

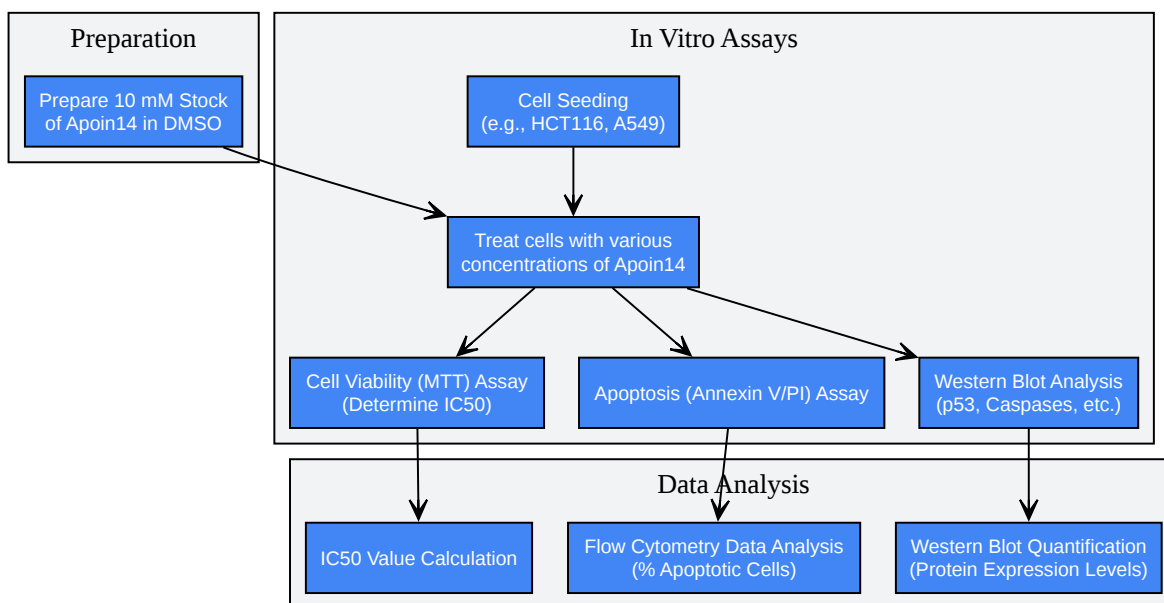
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) detection reagent

- Imaging system

Protocol:

- Treat cells with **Apoptosis Inducer 14** as described for the apoptosis detection assay.
- Lyse the cells and determine the protein concentration.
- Denature equal amounts of protein and separate by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL reagent and an imaging system.

Experimental Workflow



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Caption: General experimental workflow for in vitro evaluation of **Apoptosis Inducer 14**.

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